4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid is a heterocyclic compound that contains a triazine ring. This compound is notable for its unique structure, which includes an amino group, a carboxylic acid group, and a sulfanylidene group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of thiosemicarbazide with ethyl acetoacetate under acidic conditions can lead to the formation of the triazine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential biological activities, including antimicrobial and anticancer properties, making it a subject of study in medicinal chemistry.
Medicine: Its derivatives are investigated for their potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit essential enzymes in microbial cells. The compound can interact with nucleic acids or proteins, disrupting their normal function and leading to cell death . The exact pathways involved depend on the specific biological context and the nature of the derivatives used.
Comparison with Similar Compounds
4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylicacid can be compared with other similar compounds, such as:
4-Amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: This compound has a similar triazine ring structure but differs in the presence of a methyl group instead of a carboxylic acid group.
4-(4-amino-5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)butanoic acid: This compound has a butanoic acid group instead of a carboxylic acid group, leading to different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
84424-75-9 |
---|---|
Molecular Formula |
C4H4N4O3S |
Molecular Weight |
188.17 g/mol |
IUPAC Name |
4-amino-5-oxo-3-sulfanylidene-2H-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C4H4N4O3S/c5-8-2(9)1(3(10)11)6-7-4(8)12/h5H2,(H,7,12)(H,10,11) |
InChI Key |
CYFRVORDYMTZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNC(=S)N(C1=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.